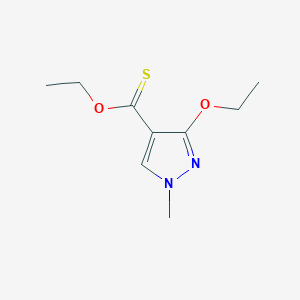
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of ethoxy and methyl groups attached to the pyrazole ring, along with a carbothioate group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various bioactive molecules .
Vorbereitungsmethoden
The synthesis of O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of solvents such as ethanol and catalysts like glacial acetic acid .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity . The molecular pathways involved depend on the specific enzyme or target protein that the compound interacts with .
Vergleich Mit ähnlichen Verbindungen
O-Ethyl 3-ethoxy-1-methyl-1H-pyrazole-4-carbothioate can be compared with other similar compounds, such as:
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-Methyl-3-ethoxy-4-carbothioate pyrazole: Another related compound with variations in the substituents attached to the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
146904-63-4 |
|---|---|
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
O-ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-11(3)10-8)9(14)13-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
DROKSBIFLJKZHS-UHFFFAOYSA-N |
SMILES |
CCOC1=NN(C=C1C(=S)OCC)C |
Kanonische SMILES |
CCOC1=NN(C=C1C(=S)OCC)C |
Synonyme |
1H-Pyrazole-4-carbothioicacid,3-ethoxy-1-methyl-,O-ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















